4-Iodocinnamic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a class of organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. numberanalytics.com 4-Iodocinnamic acid fits within this class as a substituted derivative of cinnamic acid, which is a foundational aromatic carboxylic acid. drugbank.comjocpr.com
The properties and reactivity of this compound are defined by its three main components: the aromatic ring, the acrylic acid side-chain, and the iodine substituent.
The Carboxyl Group : This group imparts acidity to the molecule and is a site for reactions like esterification and amidation. numberanalytics.combritannica.com
The Aromatic Ring and Alkene : The phenylpropenoic acid backbone is common to all cinnamic acids, which are known intermediates in various biosynthetic pathways. jocpr.com
Significance in Advanced Organic Synthesis and Materials Science
The unique structural features of this compound make it a valuable building block in both advanced organic synthesis and materials science. wikipedia.org
In Advanced Organic Synthesis: The primary significance of this compound in synthesis is the reactivity of the aryl-iodide bond. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. vulcanchem.comscielo.org.mxlibretexts.org These reactions are fundamental in modern organic chemistry for constructing complex molecular architectures from simpler precursors. chemistrydocs.comksu.edu.sa The ability to readily substitute the iodine atom allows chemists to introduce new functional groups and build larger, more intricate molecules. smolecule.com This makes this compound a useful intermediate for creating a range of more complex organic compounds and pharmaceuticals. smolecule.comvulcanchem.com
In Materials Science: The rigid structure of this compound, combined with its capacity for forming intermolecular interactions like hydrogen bonds (via the carboxylic acid) and halogen bonds (via the iodine atom), makes it a prime candidate for crystal engineering and the construction of supramolecular assemblies. researchgate.netmdpi.comresearchgate.net
Supramolecular Chemistry : It is recognized as a "tecton," or a building block for creating larger, ordered supramolecular structures through non-covalent interactions. acs.org For instance, it has been used in studies to form co-crystals with other molecules, such as 1,4-dinitrobenzene (B86053), demonstrating its utility in designing novel solid-state materials. researchgate.netacs.orgulb.ac.be This bottom-up approach is central to creating materials with tailored properties. bris.ac.ukmdpi.com
Polymers and Frameworks : Carboxylic acids are widely used as "linker" molecules in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. protocols.ioscirp.org While research on other cinnamic acid derivatives in MOFs is established, the functional groups on this compound give it potential as a specialized ligand for creating functional frameworks. rsc.orgnih.gov Furthermore, its derivatives could be used to synthesize polymers with specific electronic or optical properties, for applications such as organic light-emitting diodes (OLEDs). smolecule.comvulcanchem.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(4-iodophenyl)prop-2-enoic acid | nih.gov |
| Synonyms | 4-Iodo-cinnamic acid, 3-(4-Iodophenyl)acrylic acid | nih.gov |
| CAS Number | 34633-09-5 | nih.gov |
| Molecular Formula | C₉H₇IO₂ | nih.gov |
| Molecular Weight | 274.05 g/mol | nih.gov |
| Appearance | Crystalline Solid | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-iodophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLJAPEZBFHGP-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodocinnamic Acid
Historical Perspectives on Iodocinnamic Acid Synthesis
Historically, the iodination of cinnamic acid derivatives has been explored. Giovanni Ortoleva, in his early work, synthesized β-iodocinnamic acid by reacting cinnamic acid with elemental iodine in the presence of pyridine (B92270) chemicalbook.commdpi.com. While this method specifically targeted the β-isomer, it represents an early investigation into the direct iodination of the cinnamic acid scaffold, laying groundwork for subsequent synthetic developments in related compounds.
Classical Condensation Reactions
Condensation reactions, particularly those involving aldehydes and active methylene (B1212753) compounds, are cornerstone methods for constructing the cinnamic acid framework.
The Knoevenagel condensation is a widely applicable reaction for synthesizing α,β-unsaturated carboxylic acids. A common modification, known as the Doebner modification, involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, often pyridine, which also serves as the solvent. This reaction typically proceeds via an initial condensation followed by decarboxylation to yield the cinnamic acid derivative researchgate.net.
For the synthesis of 4-iodocinnamic acid, this approach utilizes 4-iodobenzaldehyde (B108471) as the aldehyde component. A reported procedure involves reacting 4-iodobenzaldehyde with malonic acid in the presence of piperidine (B6355638) as a catalyst in pyridine as the solvent. The mixture is typically refluxed for several hours to achieve the condensation and decarboxylation rsc.org. While specific yield percentages for this exact reaction are not detailed in the snippets, related Knoevenagel-Doebner reactions using substituted iodobenzaldehydes have reported high yields wikipedia.org. The general Knoevenagel condensation itself is a robust method for forming carbon-carbon double bonds, making it a reliable route for this compound synthesis researchgate.net.
Table 1: Knoevenagel Condensation for this compound Synthesis
| Reactants | Catalyst | Solvent | Reaction Conditions | Notes |
| 4-Iodobenzaldehyde, Malonic Acid | Piperidine | Pyridine | Reflux for 4 hours | Addition of trimesic acid can increase crystal yield. rsc.org |
| 4-Iodobenzaldehyde, Malonic Acid | Pyridine | Pyridine | Reflux | Doebner modification, often involves decarboxylation. researchgate.netgoogleapis.com |
The Perkin reaction is another classical method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst chinesechemsoc.orgchinesechemsoc.orggoogle.comacs.orgrsc.org. While the Perkin reaction is a well-established route for various cinnamic acid derivatives, direct adaptations specifically for the synthesis of this compound are not extensively detailed in the provided search results. However, the general principle of reacting 4-iodobenzaldehyde with an appropriate acid anhydride (e.g., acetic anhydride) and a base catalyst (e.g., sodium acetate) could, in principle, yield this compound.
Direct Functionalization Strategies
Direct functionalization of pre-existing cinnamic acid or its derivatives offers an alternative pathway.
Direct electrophilic iodination of the aromatic ring of cinnamic acid at the para position is a conceptually straightforward approach. However, achieving regioselective iodination can be challenging, as electrophilic aromatic substitution on cinnamic acid might lead to mixtures of isomers or require specific directing groups and activating agents.
While methods for the C-H iodination of arenes using aryl iodides and directing groups have been developed, these often target meta or ortho positions, or are applied to related structures like hydrocinnamic acids chinesechemsoc.orgchinesechemsoc.org. For instance, some studies describe the site-selective ortho- and meta-C–H iodination of hydrocinnamic acids using specific reagents chinesechemsoc.orgchinesechemsoc.org. Direct para-iodination of cinnamic acid itself is not clearly demonstrated in the provided literature snippets. Some attempts at decarboxylative halogenation of cinnamic acids have shown limited success or low yields acs.org.
Chemical Reactivity and Reaction Mechanisms of 4 Iodocinnamic Acid
Reactivity Profiles of the Cinnamoyl Moiety
The cinnamoyl portion of the molecule dictates a significant part of its chemical behavior, offering sites for both addition reactions and functional group interconversions.
The carbon-carbon double bond in the acrylic acid side chain is electron-deficient due to the conjugation with the electron-withdrawing carboxylic acid group. This electronic nature makes it susceptible to nucleophilic attack (in Michael additions) and various other addition reactions.
Hydrogenation: The double bond can be readily reduced to a carbon-carbon single bond through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂), 4-iodocinnamic acid can be converted to 4-iodophenylpropanoic acid. This reaction is typically stereoselective, resulting in syn-addition of hydrogen across the double bond.
Halogenation: The alkene can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction. The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated derivative.
Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) or potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the double bond. This cleavage would result in the formation of 4-iodobenzaldehyde (B108471) and glyoxylic acid. The use of periodic acid can also achieve cleavage of vicinal diols formed after dihydroxylation of the double bond. youtube.com
Photodimerization: Like other cinnamic acids, this compound can undergo [2+2] cycloaddition reactions upon exposure to UV light, particularly in the solid state. researchgate.net This reaction leads to the formation of cyclobutane (B1203170) derivatives, with the stereochemistry of the product (e.g., α-truxillic or β-truxinic acid analogues) being dependent on the crystal packing of the reactant molecules. researchgate.net
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations common to this functional class. noaa.gov
Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid), this compound can be converted into its corresponding ester. This Fischer esterification is an equilibrium process.
Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with primary or secondary amines to form amides.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-iodocinnamyl alcohol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids.
Decarboxylation: While simple decarboxylation is difficult, decarboxylative coupling reactions are possible. In some palladium-catalyzed reactions, the carboxylic acid group can be extruded as carbon dioxide during a carbon-carbon bond-forming process. rsc.orgrsc.orgnih.gov
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond on the aromatic ring is the key site for building molecular complexity through cross-coupling reactions. The high reactivity of the aryl iodide compared to aryl bromides or chlorides makes it an excellent substrate for these transformations. nih.gov
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an ideal aryl halide partner in these reactions.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. matthey.comorganic-chemistry.org For instance, reacting this compound with an alkene like butyl acrylate, catalyzed by a palladium complex, would yield a substituted stilbene (B7821643) derivative. umontreal.ca The reaction generally proceeds with high trans selectivity. organic-chemistry.org
Suzuki Reaction: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org this compound can be coupled with various aryl or vinyl boronic acids using a palladium catalyst and a base to synthesize complex biaryl or styrenyl structures. wikipedia.orglibretexts.orgyoutube.com The advantages of this reaction include mild conditions and the low toxicity of the boron-containing reagents. wikipedia.org
Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne, such as phenylacetylene (B144264), provides a direct route to 4-(phenylethynyl)cinnamic acid. youtube.com This method is highly efficient for creating C(sp²)–C(sp) bonds. libretexts.org
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Butyl acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Cinnamic Acid Derivative |
| Suzuki Reaction | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biphenyl or Styrene (B11656) Derivative |
| Sonogashira Reaction | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne Derivative |
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For SₙAr to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com
This compound lacks strong electron-withdrawing groups on the aromatic ring. The cinnamoyl group is only moderately deactivating. Consequently, the phenyl ring is considered electron-rich and is not sufficiently activated for standard SₙAr reactions. Direct displacement of the iodide by common nucleophiles (e.g., alkoxides, amines) under typical SₙAr conditions is generally not feasible. Such reactions would require extremely harsh conditions or the use of very powerful bases, which could proceed through an alternative elimination-addition (benzyne) mechanism. libretexts.org
Mechanistic Investigations
The mechanisms of the reactions involving this compound are well-established in organic chemistry.
Cross-Coupling Reactions: The mechanisms for the Heck, Suzuki, and Sonogashira reactions are all based on a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orglibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Migratory Insertion/Transmetalation: In the Heck reaction , the alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org In the Suzuki reaction , a transmetalation step occurs, where the organic group from the organoboron compound is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org In the Sonogashira reaction , a copper acetylide, formed from the terminal alkyne, copper(I), and base, undergoes transmetalation with the Pd(II) complex. wikipedia.orgyoutube.com
β-Hydride Elimination/Reductive Elimination: For the Heck reaction , a β-hydride elimination from the alkyl-palladium intermediate forms the final alkene product and a palladium-hydride species, which then regenerates the Pd(0) catalyst. libretexts.org For the Suzuki and Sonogashira reactions , the two organic groups on the Pd(II) center couple in a reductive elimination step, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution: The generally accepted mechanism for SₙAr reactions is the two-step addition-elimination process. libretexts.org
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. As noted, this pathway is energetically unfavorable for an unactivated substrate like this compound due to the lack of stabilizing electron-withdrawing groups. Recent studies have suggested that some SₙAr reactions may proceed through a concerted mechanism, avoiding a discrete intermediate, though this is more likely in specific heterocyclic systems or with certain nucleophile/leaving group combinations. nih.gov
Studies on Halodecarboxylation Reactions (e.g., Hunsdiecker Reactions)
Halodecarboxylation, most notably the Hunsdiecker reaction, is a method for converting carboxylic acids into organic halides with one fewer carbon atom. The classical Hunsdiecker reaction involves the thermal decarboxylation of a silver salt of a carboxylic acid in the presence of a halogen. byjus.comwikipedia.org The reaction proceeds through a radical chain mechanism. wikipedia.orgorganic-chemistry.org
The mechanism is believed to involve the formation of an acyl hypohalite intermediate from the reaction of the silver carboxylate with the halogen. wikipedia.org This intermediate then undergoes homolytic cleavage of the weak oxygen-halogen bond to generate a carboxyl radical and a halogen radical. The carboxyl radical subsequently loses a molecule of carbon dioxide to form an aryl or alkyl radical, which then combines with the halogen radical to yield the final organic halide product. byjus.comalfa-chemistry.com
For α,β-unsaturated carboxylic acids like this compound, variations of the Hunsdiecker reaction are often employed to synthesize β-halostyrenes. researchgate.net One such modification uses trihaloisocyanuric acids as the halogen source. Research has shown that cinnamic acids can undergo halodecarboxylation with reagents like tribromoisocyanuric acid (TBCA). researchgate.net A "green Hunsdiecker reaction" protocol has also been developed for para-substituted cinnamic acids, which avoids the use of heavy metal salts and halogenated solvents by using reagents like TBCA in a biphasic system of ether and aqueous sodium hydroxide. researchgate.net
| Hunsdiecker Reaction Variations | Reagents | Substrate Type | Product | Mechanism Type |
| Classical Hunsdiecker | Silver carboxylate, Halogen (e.g., Br₂) | Carboxylic acids | Organic halide | Radical |
| Kochi Reaction | Lead(IV) acetate, Lithium halide | Carboxylic acids | Organic halide | Radical |
| Barton Modification | 2-mercaptopyridine N-oxide, Halogen source | Carboxylic acids | Organic halide | Radical |
| Trihaloisocyanuric Acid Method | TBCA or TCCA, Base | Unsaturated carboxylic acids | β-halostyrene | Radical |
Applying this to this compound, the reaction would involve the conversion of its silver salt with a halogen (e.g., bromine) to produce 4-iodo-β-bromostyrene. This transformation provides a route to di-halogenated styrene derivatives which are valuable synthetic intermediates.
Electrophilic Addition Mechanisms
The carbon-carbon double bond in the acrylic acid side chain of this compound is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles. youtube.com Electrophilic addition reactions are characteristic of alkenes and typically proceed in a two-step mechanism. libretexts.org
The general mechanism involves:
Electrophilic Attack: The π-bond of the alkene attacks an electrophile (E⁺), forming a new sigma bond and a carbocation intermediate. libretexts.orgbyjus.com For an unsymmetrical alkene like this compound, the stability of the resulting carbocation determines the regioselectivity of the addition, often following Markovnikov's rule. byjus.com The rule states that the electrophile adds to the carbon atom that has more hydrogen atoms, leading to the formation of the more stable carbocation (e.g., secondary over primary). byjus.com
Nucleophilic Attack: A nucleophile (Nu⁻) then attacks the electron-deficient carbocation, forming the final addition product. libretexts.org
Common electrophilic additions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). chemguide.co.uk For this compound, the addition of a hydrogen halide like HBr would proceed as follows:
Step 1: The double bond attacks the electrophilic hydrogen of HBr, forming a carbocation. The positive charge will preferentially form on the carbon atom adjacent to the phenyl ring (the α-carbon), as this carbocation is stabilized by resonance with the aromatic ring.
Step 2: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form 3-bromo-3-(4-iodophenyl)propanoic acid.
The presence of the electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack compared to a simple styrene. Conversely, the iodine atom on the phenyl ring has a minimal electronic effect on the double bond's reactivity in this context.
| Reaction | Electrophile | Intermediate | Product of Reaction with this compound |
| Hydrohalogenation | H⁺ (from HBr) | α-phenyl carbocation | 3-bromo-3-(4-iodophenyl)propanoic acid |
| Halogenation | Br⁺ (from Br₂) | Cyclic bromonium ion | 2,3-dibromo-3-(4-iodophenyl)propanoic acid |
| Hydration | H⁺ (from H₃O⁺) | α-phenyl carbocation | 3-hydroxy-3-(4-iodophenyl)propanoic acid |
Carboxylation Reactions of Aryl Halides
The term "carboxylation of aryl halides" refers to the introduction of a carboxylic acid group onto an aromatic ring by converting an aryl halide. While this compound already possesses a carboxyl group, the aryl iodide functionality can potentially undergo a second carboxylation reaction under specific catalytic conditions.
These reactions typically employ a transition metal catalyst, most commonly palladium, and a source of carbon monoxide or carbon dioxide. google.com Palladium-catalyzed carboxylation of aryl halides with CO₂ involves the formation of an organometallic intermediate which then reacts with CO₂. google.comorganic-chemistry.org
A general catalytic cycle for the palladium-catalyzed carboxylation of an aryl halide (Ar-I) with CO₂ can be described as:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (the C-I bond of this compound) to form a Pd(II)-aryl complex.
Carboxylation: This complex reacts with CO₂, inserting the CO₂ molecule into the Pd-aryl bond.
Reductive Elimination/Protonolysis: The resulting palladium carboxylate complex releases the corresponding aryl carboxylic acid, regenerating the active Pd(0) catalyst.
For this reaction to occur on this compound, a suitable organometallic reagent would first need to be formed at the 4-position, which would then react with CO₂. Alternatively, direct palladium-catalyzed methods using CO₂ and a reducing agent could potentially convert the 4-iodo group, yielding a benzene (B151609) dicarboxylic acid derivative. organic-chemistry.org The high toxicity of carbon monoxide often leads to the preference for CO₂ as a carboxylating agent in modern synthetic methods. google.com
Radical-Mediated Transformations
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate an aryl radical. This reactivity allows this compound to participate in a variety of radical-mediated transformations. researchgate.net These reactions can be initiated by heat, light (photoredox catalysis), or radical initiators. beilstein-journals.org
Once formed, the 4-carboxycinnamyl radical can undergo several types of reactions:
Coupling Reactions: The radical can couple with other radicals or be trapped by various reagents. For example, in photoredox catalysis, an excited photocatalyst can induce the reduction of the aryl iodide to form the aryl radical, which can then be coupled with a suitable partner, such as an alkene or another aromatic system. nih.gov
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule to form cinnamic acid.
Cyclization: If a suitable radical acceptor is present within the molecule, intramolecular cyclization can occur.
A notable example of a radical-mediated transformation is the previously mentioned Hunsdiecker reaction (Section 3.3.1), where a carboxyl radical is an intermediate. alfa-chemistry.com Furthermore, modern synthetic methods have increasingly utilized iodide/phosphine-mediated photoredox systems for various radical transformations, including alkylations, cyclizations, and aminations, which could potentially be applied to derivatives of this compound. beilstein-journals.org These transformations often proceed under mild conditions, making them powerful tools in organic synthesis. nih.gov
Cyclization and Annulation Reactions
This compound possesses multiple functional groups—a carboxylic acid, an alkene, and an aryl iodide—that can participate in cyclization and annulation reactions to form diverse carbocyclic and heterocyclic structures. rsc.org
Intramolecular Cyclizations:
Lactonization: Under acidic conditions, the carboxylic acid could potentially add across the double bond in an intramolecular fashion, although this is generally unfavorable for forming a four-membered ring. More commonly, after an initial intermolecular reaction at the double bond (e.g., halogenation), subsequent intramolecular cyclization involving the carboxyl group can lead to lactones.
Palladium-Catalyzed Cyclizations: The aryl iodide is a key functional group for transition metal-catalyzed reactions. For instance, in a Heck-type reaction, the aryl group can be coupled intramolecularly to the alkene, which would require a longer chain to be feasible. However, in intermolecular reactions, the aryl iodide can act as a handle for forming cyclic products.
Annulation Reactions: Annulation involves the formation of a new ring onto an existing one. This compound can act as a building block in these reactions. For example, [3+3] annulation reactions have been reported between enaminones and cinnamic acid derivatives to synthesize dihydropyridones. rsc.org In such a reaction, the cinnamic acid derivative provides a three-carbon unit.
The combination of the aryl iodide and the cinnamic acid moiety allows for tandem reactions, where an initial reaction at the iodo-position (e.g., Suzuki or Sonogashira coupling) introduces a new functional group, which then participates in a subsequent cyclization with the acrylic acid side chain. dntb.gov.ua Acid-catalyzed cyclization and annulation reactions are also common for building complex molecular scaffolds from simpler precursors like cinnamic acids. rsc.orgscispace.com
Derivatization Strategies and Synthesis of 4 Iodocinnamic Acid Analogs
Modifications of the Double Bond
E/Z Isomerization Studies
The photochemical properties of molecules incorporating the 4-iodocinnamic acid structure have been investigated, particularly in the context of azobenzene (B91143) derivatives. Studies involving azobenzene compounds functionalized with this compound moieties have demonstrated photo-responsiveness, specifically a trans to cis isomerization upon irradiation with UV light nih.govresearchgate.net. This photoisomerization is a reversible process, with relaxation kinetics indicating that the compounds can revert to their original state within approximately 8 hours after irradiation or upon removal from light. These findings highlight the potential for using such derivatives in light-responsive materials nih.govresearchgate.net.
Aryl Moiety Functionalization
The aryl ring of this compound, particularly due to the presence of the iodine atom, offers significant opportunities for functionalization. This allows for the introduction of diverse substituents, leading to analogs with tailored properties.
Hydroxylation and Cyanation
While direct hydroxylation or cyanation of the aryl ring of this compound is not extensively detailed in the provided literature snippets, specific functionalized analogs are recognized for their utility. Alpha-cyano-4-hydroxy-3-iodocinnamic acid (CHICA) has been identified and utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry saluki-materials-lab.comjustia.comipqwery.comsiu.edu. This compound represents a derivative that combines cyanation at the alpha position with hydroxylation on the aryl ring, alongside the iodine substituent, showcasing the potential for complex functionalization of the cinnamic acid scaffold.
Introduction of Diverse Substituents via Cross-Coupling
The aryl iodide functionality of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions, such as Suzuki, Sonogashira, and Heck couplings, are fundamental for building more complex organic molecules. For instance, 3-amino-4-iodocinnamic acid , a derivative, has been employed in Larock annulation reactions, a palladium-mediated process used for the synthesis of indole (B1671886) derivatives. In such applications, yields of tryptophan derivatives have been reported in the range of 42-45% researchgate.net. Furthermore, this compound itself has been utilized as a component in ligands for nanoparticles, where its aromatic functionalization allows for tuning of properties like dipole moment and HOMO-LUMO gap, indicating its role in creating materials with specific electronic characteristics google.com.
Continuous Flow Synthesis of Derivatives
Spectroscopic and Structural Characterization of 4 Iodocinnamic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by analyzing its absorption of infrared radiation.
The FTIR spectrum of 4-iodocinnamic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. The broad and strong absorption in the region of 2500–3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is typically a strong band, usually found between 1680–1750 cm⁻¹ specac.comresearchgate.net. The alkene C=C stretching vibration is expected in the range of 1620–1690 cm⁻¹ specac.comresearchgate.net. The aromatic ring system will contribute several bands in the fingerprint region, typically between 1400–1600 cm⁻¹ for C=C stretching vibrations and around 3000–3100 cm⁻¹ for aromatic C-H stretching researchgate.net. While the C-I stretching vibration is generally found in the lower wavenumber region (fingerprint region, < 700 cm⁻¹), it is often weak and less diagnostic compared to other functional group vibrations.
Table 3: Characteristic FTIR Spectroscopic Data for this compound
| Functional Group/Bond | Characteristic Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (carboxylic acid) | 2500 - 3300 | Broad, Strong | Hydrogen-bonded hydroxyl group. |
| C=O (carboxylic acid) | 1680 - 1750 | Strong | Carbonyl stretching vibration. |
| C=C (alkene) | 1620 - 1690 | Sharp | Alkene stretching vibration. |
| C-O (carboxylic acid) | 1210 - 1320 | Sharp | C-O stretching vibration of the carboxylic group. |
| C-H (aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching. |
| C=C (aromatic ring) | 1400 - 1600 | Medium | Aromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the identification of fragmentation patterns that reveal structural features. For this compound (C₉H₇IO₂), the molecular weight is approximately 274.05 g/mol .
Under electron ionization (EI) conditions, the molecular ion [M]⁺ is expected at m/z 274. Fragmentation pathways for cinnamic acids often involve the loss of small molecules or functional groups. Based on studies of related cinnamic acids, common fragmentation routes for this compound may include:
Loss of CO₂ (44 amu) to yield an ion at m/z 230.
Loss of C₂H₂ (26 amu) to yield an ion at m/z 248.
Loss of the carboxylic acid group (-COOH, 45 amu) to yield an ion at m/z 229.
Loss of the iodine atom (127 amu) to form an ion at m/z 147, likely corresponding to a phenylacetylene (B144264) fragment.
Intramolecular cyclization reactions, similar to those observed in cinnamic acid itself, can lead to the formation of coumarin-like ions (m/z 116) after loss of iodine or other rearrangements core.ac.uk.
Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound
| Ion Fragment | m/z Value | Description of Fragmentation |
| Molecular Ion (M⁺) | 274 | [C₉H₇IO₂]⁺ |
| Loss of CO₂ | 230 | [C₇H₅IO]⁺ (or related fragment) |
| Loss of C₂H₂ | 248 | [C₇H₅IO₂]⁺ (or related fragment) |
| Loss of COOH | 229 | [C₈H₆I]⁺ (or related fragment) |
| Loss of I | 147 | [C₉H₇O₂]⁺ (likely phenylacetylene fragment) |
| Coumarin-like ion | ~116 | [C₇H₄O₂]⁺ (via intramolecular cyclization, as per core.ac.uk) |
Compound List
this compound
trans-Cinnamic acid
4-Fluorocinnamic acid
4-Nitrocinnamic acid
2-(2-Bromopropanoyl)-4-iodocinnamic acid
Perfluoroiodopropanes
Toluene-d8
X-ray Crystallography
X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable information about molecular geometry, intermolecular interactions, and packing arrangements.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) analysis involves directing an X-ray beam onto a single, well-formed crystal. The diffraction pattern generated is unique to the crystal's lattice structure and allows for the determination of unit cell dimensions, space group, and the precise positions of atoms within the unit cell ceitec.czcarleton.eduub.edu. This technique is crucial for confirming the molecular structure and identifying subtle differences between related compounds.
While specific SCXRD data for this compound itself were not directly detailed in the provided search results, studies on related cinnamic acid derivatives and co-crystals have utilized this method. For instance, research on nicotinic acid hydrazide and succinic acid co-crystals reported detailed crystal data, including space group (monoclinic, P2(1)/c) and unit cell dimensions, which are typical outputs of SCXRD rsc.org. These studies highlight the method's capability to resolve complex molecular arrangements. The process typically involves collecting diffraction data using diffractometers equipped with CCD detectors and Mo-Kα radiation, followed by data reduction, cell refinement, and space group assignment using specialized software rsc.org. Refinement of atomic positions is performed using least-squares methods, often with anisotropic thermal parameters for non-hydrogen atoms and isotropic parameters for hydrogen atoms rsc.org.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is employed to characterize bulk crystalline materials, providing information about phase purity, crystallinity, and crystallite size ub.eduresearchgate.netrroij.comforcetechnology.com. Unlike SCXRD, PXRD uses a sample composed of many small crystallites randomly oriented. The resulting diffraction pattern is a superposition of diffraction rings, from which characteristic peak positions (2θ values) and intensities are extracted ub.eduresearchgate.net.
PXRD patterns serve as a fingerprint for crystalline materials, enabling phase identification by comparison with established databases like the Powder Diffraction File (PDF) forcetechnology.comresearchgate.net. Studies on related compounds have shown that PXRD is used to confirm the crystalline nature of synthesized materials and to compare measured patterns with calculated patterns derived from single-crystal data, as seen in comparative PXRD patterns for compounds 3 and 4 rsc.org. Deviations in peak positions in PXRD can sometimes be attributed to preferred orientation effects or temperature differences between measured and calculated patterns rsc.org. The technique is versatile, non-destructive, and essential for quality control and material identification rroij.comforcetechnology.com.
Electronic Spectroscopy
Electronic spectroscopy probes the transitions of electrons within molecules, providing insights into their electronic structure, conjugation, and photo-responsiveness. UV-Visible spectroscopy and cyclic voltammetry are key techniques in this domain.
UV-Visible Spectroscopy for Photo-Responsiveness
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions, typically π → π* or n → π* transitions, which are influenced by the molecule's chromophores and conjugation system technologynetworks.combioglobax.comresearchgate.net. The absorption spectrum, characterized by absorption maxima (λmax) and molar absorptivity (ε), can reveal information about the electronic structure and potential photo-responsiveness of a compound.
While specific UV-Vis data for this compound were not detailed, general studies on cinnamic acid derivatives indicate that they exhibit strong absorption in the middle UV domain, often with a lower cutoff wavelength around 290-330 nm, indicating transparency in the visible region researchgate.netresearchgate.net. The presence of the iodine atom in this compound is expected to influence the electronic transitions through its electron-donating or withdrawing effects and heavy atom effect, potentially shifting absorption bands and affecting photo-physical properties. UV-Vis spectroscopy is vital for understanding how a molecule interacts with light, which is fundamental for applications involving photo-responsiveness or optical properties technologynetworks.com.
Optical Absorbance and Cyclic Voltammetry for Electronic Level Determination
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules and to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels researchgate.netupb.rolibretexts.org. By applying a varying potential and monitoring the resulting current, CV reveals oxidation and reduction potentials. These potentials, when referenced against a standard like ferrocene, allow for the calculation of HOMO and LUMO levels, which are critical for understanding charge transport and electronic behavior in materials researchgate.netupb.rorsc.org.
Optical absorbance, typically measured by UV-Vis spectroscopy, complements CV by providing the optical band gap. The optical band gap can be estimated from the onset wavelength of the absorption spectrum researchgate.netupb.rorsc.org. The combination of CV and UV-Vis spectroscopy allows for the construction of energy level diagrams, correlating electrochemical and optical properties. For example, studies on organic materials for photovoltaic applications have used CV to determine HOMO levels around -5.6 eV and LUMO levels around -3.6 eV, with optical band gaps derived from UV-Vis spectra researchgate.netupb.ro. While specific CV data for this compound were not found, this methodology is standard for characterizing the electronic properties of organic semiconductors and photoactive molecules.
Computational Chemistry and Theoretical Studies on 4 Iodocinnamic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex chemical systems.
Electronic Structure Elucidation
DFT calculations are instrumental in elucidating the electronic structure of 4-iodocinnamic acid. These studies typically involve determining molecular geometries, charge distributions, and frontier molecular orbital energies (HOMO and LUMO). The distribution of electron density within the molecule provides information about its polarity and potential sites for electrophilic or nucleophilic attack. For instance, studies on similar organic molecules often reveal that the iodine atom, due to its electronegativity and polarizability, can influence the electron distribution across the conjugated system. The carboxylic acid group also plays a significant role, contributing to the molecule's polarity and potential for hydrogen bonding. While specific DFT electronic structure data for this compound were not directly detailed in the provided search snippets, the general application of DFT in electronic structure elucidation is well-established in chemical research mdpi.comorientjchem.orgrsc.orgmdpi.com. These calculations can reveal details about the molecule's stability and its interactions with its environment.
Reactivity Predictions and Mechanistic Insights
DFT is a powerful tool for predicting the reactivity of compounds and providing insights into reaction mechanisms. By calculating activation energies and analyzing transition states, researchers can map out reaction pathways and identify rate-determining steps. For this compound, DFT could be employed to study its behavior in various chemical transformations, such as addition reactions across the double bond or reactions involving the carboxylic acid group. Studies on related systems demonstrate how DFT can predict regioselectivity and stereoselectivity by comparing the energies of different transition states cam.ac.ukrsc.orgfrontiersin.org. For example, research on other organic reactions highlights how DFT can explain variations in reaction yields based on thermodynamic and kinetic factors, such as proton transfer steps or conformational preferences of intermediates cam.ac.uk. While specific reactivity predictions for this compound were not detailed, the methodology is broadly applicable to understanding its chemical behavior mdpi.comrsc.orgfrontiersin.orgresearchgate.net.
Transition State Analysis
The analysis of transition states (TS) is a critical component of DFT studies aimed at understanding reaction mechanisms. Transition states represent the highest energy point along a reaction coordinate, and their accurate characterization is essential for predicting reaction rates and pathways. Computational methods are employed to locate these saddle points on the potential energy surface. Research in computational chemistry often focuses on developing efficient algorithms for TS searches and analyzing the structural and electronic features of these states arxiv.org. For reactions involving this compound, DFT-based transition state analysis would allow for the detailed examination of how the molecule rearranges during a reaction, providing information on bond breaking and formation, and the energy barriers involved. Such analyses are fundamental to understanding reaction kinetics and designing catalytic processes cam.ac.ukrsc.orgarxiv.orgwhiterose.ac.ukresearchgate.net.
Molecular Modeling of Intermolecular Interactions
Molecular modeling techniques are essential for understanding how molecules interact with each other and their environment. For this compound, these interactions are particularly important due to the presence of the iodine atom and the carboxylic acid group, which can participate in various non-covalent bonding.
Halogen Bonding Analysis
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. The iodine atom in this compound is a prime candidate for participating in halogen bonding. Molecular modeling studies can quantify the strength and geometry of these interactions, which are crucial in crystal engineering and molecular recognition. Research has shown that iodine atoms can form halogen bonds with various nucleophiles, including oxygen and nitrogen atoms mdpi.comresearchgate.net. The presence of this compound in co-crystals with other molecules, such as 1,4-dinitrobenzene (B86053), has been noted, suggesting its involvement in such interactions mdpi.comresearchgate.netresearchgate.netresearchgate.net. These interactions can significantly influence the supramolecular architecture and properties of crystalline materials. For instance, studies on other systems demonstrate that halogen bonds can stabilize molecular assemblies and direct crystal packing mdpi.comresearchgate.netnih.gov.
Hydrogen Bonding Networks
The carboxylic acid group in this compound is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (via the O-H) and acceptor (via the C=O). These interactions are fundamental in determining the solid-state structure and solution behavior of the compound. Molecular modeling can identify and characterize hydrogen bonding networks, revealing how molecules self-assemble or interact with solvent molecules. Cinnamic acid derivatives, in general, are known to form hydrogen bonds, often leading to dimers or extended chains in their crystalline structures core.ac.uk. The presence of the carboxylic acid group in this compound suggests its potential to form robust hydrogen bonding networks, which can influence its physical properties and its role in supramolecular assemblies mdpi.comresearchgate.netresearchgate.netresearchgate.netcore.ac.ukmdpi.commdpi.comrsc.org. For example, studies on similar compounds highlight the role of hydrogen bonds in stabilizing molecular conformations and directing crystal packing core.ac.ukrsc.org.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties using computational methods is a vital tool for understanding molecular structure and verifying experimental findings. Density Functional Theory (DFT) is frequently utilized for this purpose, enabling the calculation of vibrational frequencies for Infrared (IR) and Raman spectra, as well as predicting Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) absorption spectra computabio.comsapub.orgfaccts.descielo.org.mxmdpi.comnih.govdocbrown.inforesearchgate.net.
Infrared (IR) Spectroscopy: DFT calculations, particularly employing methods like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are standard for predicting IR spectra. These calculations involve optimizing molecular geometry and then performing a harmonic vibrational analysis to determine frequencies and intensities of vibrational modes computabio.comfaccts.denih.govdocbrown.info. The predicted IR spectra can be compared with experimental data to confirm functional groups and molecular structure. For cinnamic acid itself, characteristic peaks associated with alkene, carbonyl, and hydroxyl groups are expected and can be identified in both experimental and predicted spectra docbrown.info.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Invariant Atomic Orbitals (GIAO) method within DFT, are used to predict ¹H and ¹³C NMR chemical shifts scielo.org.mxnih.govresearchgate.netsharif.edu. These calculations are typically performed on optimized molecular geometries, often considering various basis sets and solvation models to improve accuracy. Comparing calculated shifts with experimental NMR data helps in assigning signals and confirming the molecular structure.
UV-Visible (UV-Vis) Spectroscopy: Theoretical calculations, often using time-dependent DFT (TD-DFT) in conjunction with appropriate functionals and basis sets, can predict the electronic absorption spectra of molecules researchgate.netsapub.orgresearchgate.netmsu.edu. These predictions help in understanding electronic transitions, such as π→π* transitions, which are characteristic of conjugated systems like the one present in this compound. The predicted absorption maxima can be compared to experimental UV-Vis spectra to validate the computational model and understand the electronic structure.
HOMO/LUMO Energy Level Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with their energy gap (ΔE = ELUMO - EHOMO), are fundamental parameters in understanding a molecule's electronic properties, reactivity, and charge transfer capabilities mdpi.comresearchgate.netirjweb.comscielo.org.mxreddit.comwuxiapptec.comrsc.orgstackexchange.comresearchgate.net. DFT calculations are the primary method for determining these values.
Interpretation of HOMO/LUMO: The HOMO represents the region where a molecule is most likely to donate an electron, while the LUMO indicates the region where it is most likely to accept an electron irjweb.com. The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and a greater propensity for charge transfer mdpi.comirjweb.comwuxiapptec.com. For this compound, calculations using DFT with common functionals like B3LYP and basis sets such as 6-311G(d,p) would provide these energy levels researchgate.netscielo.org.mxnih.govresearchgate.netbeilstein-journals.orgorientjchem.org. The presence of the iodine atom, with its lone pairs and polarizability, could influence the distribution and energy of these frontier orbitals. Studies on similar aromatic compounds often report HOMO-LUMO gaps in the range of a few electron volts (eV), indicating moderate stability and potential for electronic transitions sapub.orgmdpi.comirjweb.comscielo.org.mxreddit.com.
Applications of 4 Iodocinnamic Acid in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The presence of the iodine atom at the para position of the phenyl ring, coupled with the α,β-unsaturated carboxylic acid moiety, positions 4-iodocinnamic acid as a highly versatile building block. The iodine atom is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in forming new carbon-carbon bonds. These reactions allow for the introduction of diverse substituents and the extension of carbon chains, facilitating the synthesis of complex organic molecules, including pharmaceuticals and advanced materials smolecule.comresearchgate.netmolaid.comlibretexts.org. The carboxylic acid group can also participate in various transformations, including esterification, amidation, and cyclization reactions, further expanding its utility in constructing intricate molecular frameworks smolecule.com.
Participation in Catalytic Reactions
This compound is frequently employed in catalytic processes, either as a substrate or as a precursor that enables specific catalytic transformations.
Precursor for Catalytic Oxidation Processes
While direct use of this compound in catalytic oxidation is less documented, related iodinated cinnamic acid derivatives can serve as precursors or participants in such processes. The iodine atom can influence the electronic properties of the molecule, potentially affecting its behavior in oxidation reactions or serving as a handle for further functionalization after an oxidation step. Research into catalytic oxidation often involves substrates with similar functionalities, where iodine substituents can play a role in directing reactivity or stabilizing intermediates wikipedia.orgmdpi.commdpi.com.
Synthesis of Iodinated Organic Compounds
This compound is a direct precursor for the synthesis of other iodinated organic compounds. Its structure provides a pre-installed iodine atom, which can be retained or further manipulated. For example, modifications to the carboxylic acid group or the double bond can lead to a variety of iodinated derivatives. Furthermore, the iodine atom itself can be a reactive site for further iodination or substitution reactions, leading to poly-iodinated compounds or compounds where the iodine is replaced by other functional groups through cross-coupling reactions smolecule.commdpi.com.
Precursor for Advanced Pharmaceutical Intermediates
The utility of this compound extends to its role as a precursor in the synthesis of advanced pharmaceutical intermediates. The ability to readily functionalize the molecule through cross-coupling reactions at the iodo-substituted phenyl ring allows for the introduction of pharmacologically relevant moieties. For example, palladium-catalyzed reactions like Suzuki-Miyaura coupling can be used to attach complex aryl or heteroaryl groups, which are common features in many drug molecules. Studies have shown that cinnamic acid derivatives, in general, are important intermediates for pharmaceuticals, and the specific placement of iodine in this compound offers a strategic advantage for building complex drug scaffolds smolecule.comlibretexts.orgcore.ac.ukjocpr.comchemblink.com. For instance, it has been utilized in the synthesis of tryptophan analogs via Larock annulation, a key step in constructing complex biologically active molecules researchgate.net.
Role in Agrochemistry and Fragrance Synthesis
While direct applications of this compound in agrochemistry and fragrance synthesis are not extensively detailed in the provided search results, cinnamic acid derivatives, in general, are known to play roles in these fields. Cinnamic acid itself is a precursor for various compounds used in flavors and fragrances, imparting a characteristic aroma chemicalbook.com. The structural modifications possible with this compound, particularly through cross-coupling reactions, could potentially lead to novel compounds with desirable properties for agrochemical applications (e.g., pesticides, herbicides) or as components in fragrance formulations, by introducing specific functional groups that confer desired olfactory characteristics libretexts.orgchemicalbook.comnih.gov.
Supramolecular Chemistry and Self Assembly of 4 Iodocinnamic Acid
Design and Synthesis of Supramolecular Assemblies
The design of supramolecular assemblies relies on the principles of molecular self-assembly, where molecules spontaneously organize into stable, well-defined structures through non-covalent interactions. greenawaylab.comresearchgate.netrsc.orgnih.gov In this context, 4-iodocinnamic acid serves as an excellent tecton because its functional groups can form reliable and directional intermolecular connections known as supramolecular synthons. acs.org The field of crystal engineering, a subset of supramolecular chemistry, leverages this predictability to construct novel crystalline solids with desired structures and properties. usherbrooke.ca
A key strategy in supramolecular synthesis is the "retrosynthetic approach," where a target superstructure is conceptually broken down into its fundamental building blocks (tectons). acs.org A notable example involves the use of this compound in combination with p-dinitrobenzene. acs.orgresearchgate.net By combining the iodo···nitro supramolecular synthon with the carboxylic acid dimer synthon, researchers have successfully synthesized a ribbon-like supramolecular polymer. acs.org This demonstrates the power of using multiple, non-interfering recognition motifs to achieve complex, target-oriented solid-state synthesis. acs.org The process involves designing building blocks with specific functionalities that guide their assembly into larger, ordered architectures. icho.edu.plmdpi.com This modular approach allows for the creation of a wide variety of materials from different molecular components. greenawaylab.comusherbrooke.ca
Role in Crystal Engineering and Co-Crystal Formation
Crystal engineering is the rational design and synthesis of crystalline solids with specific architectures and functionalities. usherbrooke.ca It exploits the hierarchy and directionality of intermolecular interactions, such as hydrogen and halogen bonds, to control how molecules pack in a crystal lattice. usherbrooke.ca this compound is a valuable component in this field due to its capacity to participate in multiple, highly directional non-covalent interactions.
Its primary role is as a co-former in the generation of co-crystals. Co-crystals are multi-component crystalline materials where different molecules are brought together in a stoichiometric ratio within a single crystal lattice. usherbrooke.carsc.org The formation of co-crystals can significantly alter the physical properties of the constituent molecules.
A well-documented example is the 1:1 co-crystal formed between this compound and 1,4-dinitrobenzene (B86053). researchgate.netresearchgate.netresearchgate.net In this structure, the iodine atom of the acid and the nitro group of the dinitrobenzene engage in a specific halogen bond, while the carboxylic acid groups form dimers, illustrating a programmed assembly process. acs.orgresearchgate.net The principles of crystal engineering also allow for the formation of co-crystals with other molecules, such as the synthesis of cinnamic acid co-crystals with 4,4'-bipyridine, which are held together by robust acid-pyridine heterosynthons. mdpi.com The reliability of synthons like the carboxylic acid dimer and the halogen bond makes this compound a predictable and useful building block for creating new crystalline materials. nih.gov
A significant achievement in the crystal engineering of this compound is its use in forming one-dimensional (1D) extended networks. These chain-like structures are assembled through a combination of robust intermolecular forces, primarily halogen and hydrogen bonds. rsc.orgnih.govsemanticscholar.org The directionality of these bonds is crucial for guiding the assembly process along a single dimension. semanticscholar.org
In the co-crystal of this compound and 1,4-dinitrobenzene, a linear, ribbon-like supramolecular array is formed. acs.org This 1D structure is the direct result of the interplay between two key interactions:
Carboxylic Acid Dimers: Two this compound molecules link together via strong O-H···O hydrogen bonds, forming a discrete dimer. acs.org
Halogen Bonds: These dimers are then connected into an extended chain by I···O halogen bonds between the iodine atom of the acid and the oxygen atoms of the nitro groups on 1,4-dinitrobenzene molecules. acs.orgresearchgate.net
This elegant combination of supramolecular synthons prevents the formation of more complex two- or three-dimensional networks, resulting in a well-defined 1D polymer. The ability to use orthogonal (independent) interactions like these is a powerful strategy in supramolecular synthesis for controlling the dimensionality of the resulting architecture. acs.org
Intermolecular Non-Covalent Interactions
The supramolecular behavior of this compound is governed by a variety of non-covalent interactions that dictate its self-assembly and co-crystal formation. The most significant of these are halogen bonds involving the iodine atom and hydrogen bonds involving the carboxylic acid group.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a Lewis base (an electron donor). mdpi.comu-strasbg.fr This electrophilic region, known as a σ-hole, is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen. u-strasbg.fr
In structures containing this compound, the iodine atom acts as a potent halogen bond donor. It forms strong and specific interactions with electron-rich atoms, particularly oxygen. researchgate.net A classic example is the I···O₂N interaction found in the co-crystal with 1,4-dinitrobenzene. acs.orgresearchgate.netresearchgate.net This interaction is crucial for gaining structural control and is specific enough to prevent "crossover" with other potential interaction sites in a system. researchgate.net The directionality and strength of iodine-centered halogen bonds make them a reliable tool for assembling molecules into predictable supramolecular architectures. semanticscholar.org
Table 1: Characteristics of Halogen Bonding
| Feature | Description | Reference |
|---|---|---|
| Nature | A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | mdpi.comu-strasbg.fr |
| Mechanism | Arises from an electropositive region (σ-hole) on the halogen atom. | u-strasbg.fr |
| Directionality | Highly directional, typically with an A···X–R angle close to 180° (where A is the acceptor and X is the halogen). | mdpi.com |
| Strength | Strength increases with the polarizability of the halogen (I > Br > Cl > F). | u-strasbg.fr |
| Example | I···O interactions between this compound and a nitro group. | acs.orgresearchgate.net |
One of the most robust and ubiquitous supramolecular synthons is the cyclic dimer formed between two carboxylic acid molecules. libretexts.orgscience-revision.co.uk Two molecules of this compound associate through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. libretexts.orgchemistryguru.com.sg
This dimerization is a powerful driving force in the crystallization of carboxylic acids, often dominating the crystal packing. science-revision.co.ukchemistryguru.com.sgic.ac.uk The resulting dimer presents the rest of the molecular framework (the iodophenyl and vinyl groups) for further interactions, such as halogen bonding or stacking. The high stability and predictability of the carboxylic acid dimer make it a cornerstone of crystal engineering strategies involving this compound and other carboxylic acids. acs.orgnih.gov
Table 2: Carboxylic Acid Dimerization Details
| Interaction | Type | Key Features | Reference |
|---|---|---|---|
| COOH···COOH | Hydrogen Bonding | Forms a cyclic dimer with two O-H···O hydrogen bonds. | libretexts.orgscience-revision.co.uk |
| Resulting Structure | Supramolecular Synthon | Creates a stable, planar eight-membered ring. | chemistryguru.com.sg |
| Impact | High Boiling Points | The strong association leads to higher boiling points compared to corresponding alcohols. | libretexts.org |
While weaker than conventional hydrogen bonds, C-H···O interactions are recognized as a significant type of weak hydrogen bond that contributes to the stability of crystal structures. wikipedia.orgmdpi.com In these interactions, a polarized C-H group acts as a hydrogen bond donor to an oxygen atom acceptor. wikipedia.org
Table 3: C-H···O Interaction Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Interaction Type | Weak Hydrogen Bond | wikipedia.org |
| Donor | Polarized C-H group (aromatic, vinyl) | libretexts.org |
| Acceptor | Oxygen atom (e.g., from a carbonyl group) | libretexts.orgwikipedia.org |
| C···O Distance | Typically less than 3.2 Å | wikipedia.org |
| C-H···O Angle | Generally between 90° and 180° | wikipedia.org |
| Role | Crystal Lattice Stabilization | mdpi.com |
Stimuli-Responsive Supramolecular Systems
The capacity of molecular systems to respond to external stimuli is a cornerstone of advanced materials science. In the realm of supramolecular chemistry, this compound serves as a compelling building block for creating systems that can react to specific environmental triggers. The responsiveness of its assemblies is intricately linked to the non-covalent interactions that govern their formation, such as hydrogen and halogen bonds. Research has primarily focused on the light-responsive behavior of this compound in the solid state, particularly within engineered co-crystals.
The most notable stimulus response in systems containing this compound is photochemical [2+2] cycloaddition. This reaction, where two alkene groups from adjacent molecules join to form a cyclobutane (B1203170) ring, is highly dependent on the precise arrangement of the molecules in the crystal lattice. According to topochemical principles, for this solid-state reaction to occur, the reactive C=C double bonds must be parallel and separated by a distance of approximately 3.5 to 4.2 Å. nih.govbilkent.edu.tr Supramolecular chemistry offers a robust toolkit to achieve this required alignment through the design of co-crystals.
A key research finding involves the co-crystallization of this compound with 1,4-dinitrobenzene. acs.orgresearchgate.netethernet.edu.et In this system, specific and directional intermolecular interactions, known as supramolecular synthons, guide the assembly of the two components into a well-defined, one-dimensional network. researchgate.net The structure is primarily organized by two robust interactions: the classic carboxylic acid dimer homosynthon, where two this compound molecules form a pair via O-H···O hydrogen bonds, and a halogen bond between the iodine atom of this compound and an oxygen atom of the nitro group on 1,4-dinitrobenzene (I···O interaction). researchgate.netethernet.edu.et
These combined interactions create an extended, ordered tape-like structure, pre-organizing the cinnamic acid moieties. acs.org This controlled arrangement is crucial for potential stimuli-responsive applications, as it brings the reactive alkene groups into a defined geometry that could facilitate a topochemical [2+2] photodimerization upon exposure to UV light. While the carboxylic acid functionality inherently suggests a potential for pH-responsiveness due to protonation/deprotonation, the main body of research on this compound has centered on controlling its solid-state architecture for photochemical applications. mdpi.comnih.gov
The table below details the key supramolecular interactions and structural parameters that enable the stimuli-responsive potential of this compound systems.
| Interaction / Parameter | Component(s) Involved | Description | Relevance to Stimuli Response |
| Carboxylic Acid Dimer | This compound | Two molecules are linked by a pair of O-H···O hydrogen bonds, forming a robust, self-complementary homosynthon. nih.gov | This is a primary organizing force that creates predictable dimeric units, forming the backbone of the supramolecular assembly. |
| Halogen Bond | This compound & 1,4-Dinitrobenzene | An I···O interaction occurs between the iodine atom (halogen bond donor) and a nitro group oxygen (halogen bond acceptor). researchgate.netethernet.edu.et | This interaction links the co-former to the cinnamic acid dimer, directing the formation of an extended 1D polymer-like chain and controlling the overall crystal packing. acs.orgresearchgate.net |
| Topochemical Postulate | This compound | For solid-state [2+2] photodimerization, C=C bonds must be parallel and separated by < 4.2 Å. nih.gov | This geometric requirement is the basis for the light-responsive behavior. Supramolecular design aims to achieve this specific alignment to enable a reaction upon photo-irradiation. |
Applications in Materials Science and Engineering
Building Block for Functional Materials
Cinnamic acid and its derivatives are recognized as valuable aromatic building blocks for creating advanced polymers and functional materials. rsc.org The structural features of 4-iodocinnamic acid, including its unsaturation and carboxylic group, make it a prominent component in polymer science. rsc.org The presence of the iodine atom in the 4-position of the phenyl ring introduces several key properties that are advantageous for the development of functional materials.
The iodine atom is a heavy and highly polarizable atom. Its incorporation into a molecular structure can significantly influence the material's properties, such as increasing the refractive index and enhancing intersystem crossing rates in photochemical processes, a phenomenon known as the internal heavy-atom effect. nih.gov Furthermore, the carbon-iodine bond can participate in various organometallic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the post-synthesis modification of polymers and other materials, enabling the attachment of other functional moieties and the construction of complex macromolecular architectures.
The combination of the cinnamate core, which provides a rigid backbone and potential for photo-induced crosslinking, with the unique properties of the iodine atom makes this compound a strategic building block for a range of functional materials with tailored optical, electronic, and chemical properties.
Incorporation into Polymeric Systems
The multifunctionality of this compound allows for its integration into various polymeric systems, either as a monomer, a pendant group, or a crosslinking agent. Its incorporation can impart photoresponsive behavior, enhance optical properties, and provide pathways for the fabrication of specialized materials for microelectronics.
Polymers containing cinnamic acid derivatives are well-known for their photoresponsive properties, primarily due to the [2+2] cycloaddition reaction of the cinnamate groups upon exposure to ultraviolet (UV) light. researchgate.net This photodimerization leads to the formation of cyclobutane (B1203170) rings, resulting in crosslinking of the polymer chains. This process can be used to alter the physical and chemical properties of the material, such as solubility, thermal stability, and mechanical strength, in a spatially and temporally controlled manner.
The presence of a heavy atom like iodine in this compound is expected to influence this photochemical process through the "internal heavy-atom effect." nih.gov This effect can enhance the rate of intersystem crossing from the excited singlet state to the triplet state of the cinnamoyl group. nih.gov The triplet state is often a key intermediate in photodimerization reactions. By promoting the formation of the triplet state, the iodine atom could potentially increase the efficiency and rate of the photo-crosslinking process, making the resulting polymers more sensitive to light. This enhanced photosensitivity is a desirable characteristic for applications requiring rapid and efficient material response to a light stimulus.
| Property | Effect of Iodine Atom | Underlying Principle |
|---|---|---|
| Photosensitivity | Potentially Increased | Internal heavy-atom effect enhances intersystem crossing to the reactive triplet state. nih.gov |
| Refractive Index | Increased | High atomic number and polarizability of iodine. |
| Post-functionalization | Enabled | Carbon-iodine bond allows for cross-coupling reactions. |
While direct applications of this compound in microelectronics and photolithography are not extensively documented, its inherent photoresponsive nature suggests potential utility in these fields. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the fabrication of integrated circuits. researchgate.net The ability of cinnamate-containing polymers to undergo photo-crosslinking upon UV exposure allows them to function as negative photoresists. In a negative photoresist, the exposed regions become insoluble in a developer solvent, leaving behind a patterned material.
The incorporation of this compound into a photoresist formulation could offer several advantages. The potential for increased photosensitivity due to the heavy-atom effect could lead to shorter exposure times and higher throughput in the lithographic process. Furthermore, the high electron density of the iodine atom could enhance the material's resistance to plasma etching processes, which are commonly used to transfer the pattern from the photoresist to the underlying substrate. The aromatic nature of the cinnamic acid moiety also contributes to the thermal stability and etch resistance required for a robust photoresist material.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling (second-harmonic generation) and optical switching. rsc.org Organic materials with extended π-conjugated systems and large molecular hyperpolarizabilities are promising candidates for NLO applications. The structure of this compound, with its phenyl ring conjugated to a carbon-carbon double bond, provides a basic framework for NLO activity.
The introduction of an iodine atom can further enhance the NLO properties. The high polarizability of the iodine atom can contribute to a larger molecular hyperpolarizability. For a material to exhibit second-order NLO effects like second-harmonic generation, it must crystallize in a non-centrosymmetric space group. The specific crystal packing of this compound or its derivatives would determine its bulk NLO response. By designing polymers with pendant 4-iodocinnamate groups that can be aligned in a non-centrosymmetric fashion, for instance through electric field poling, it may be possible to create materials with significant second-order NLO properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of these materials, such as their porosity, stability, and functionality, are highly dependent on the nature of the metal centers and the organic linkers. While the use of this compound as a ligand in the synthesis of MOFs is not yet widely reported, the principles of MOF design suggest it could be a valuable component.
The design of the organic ligand is a key strategy for tuning the porosity and properties of MOFs. The introduction of functional groups onto the ligand can alter the framework's topology, pore size, and surface chemistry. Halogen atoms, including iodine, can be incorporated into ligands to modify the properties of the resulting MOF.
The presence of an iodine atom on the cinnamic acid linker could influence the MOF structure and function in several ways:
Framework Interpenetration: The bulky iodine atom might sterically hinder the formation of interpenetrated frameworks, potentially leading to more open structures with higher porosity.
Pore Surface Functionalization: The iodine atom would be exposed on the surface of the pores, creating specific binding sites for guest molecules through halogen bonding interactions. This could be exploited for selective gas or small molecule adsorption.
Catalytic Activity: The carbon-iodine bond could serve as a reactive site for post-synthetic modification, allowing for the introduction of catalytic functionalities within the MOF pores.
Radiopacity: The presence of the heavy iodine atom would make the MOF opaque to X-rays, a property that could be useful in certain imaging applications.
By systematically studying the use of this compound and other halogenated cinnamic acids as ligands, it is possible to develop new families of MOFs with precisely tailored porosities and chemical properties for applications in gas storage, separation, and catalysis.
| MOF Property | Potential Influence of Iodine | Rationale |
|---|---|---|
| Porosity | Tunable | Steric hindrance from the iodine atom can prevent interpenetration, leading to larger pores. |
| Selective Adsorption | Enhanced | Iodine atoms on the pore surface can act as sites for halogen bonding with guest molecules. |
| Post-Synthetic Modification | Facilitated | The C-I bond provides a reactive handle for introducing new functional groups. |
| Chemical Stability | Potentially Altered | The electronic properties of the ligand are modified by the iodo- group, which can affect the strength of the metal-ligand coordination bond. |
Development of Gas Storage and Separation Materials
While direct evidence for the use of this compound in gas storage and separation materials is not found in current literature, its structure suggests a potential role as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures known for their high porosity and large surface areas, making them ideal candidates for gas storage and separation.
The carboxylate group of this compound can coordinate with metal centers, while the phenyl ring provides a rigid backbone for the framework. The iodine atom introduces several potential functionalities:
Increased Polarizability: The presence of a heavy halogen atom like iodine can increase the polarizability of the pore surfaces within the MOF. This could potentially lead to stronger interactions with specific gas molecules, enhancing selective gas adsorption.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on other linkers or guest molecules. This specific and directional interaction could be engineered to create selective binding pockets for certain gases.
Framework Modification: The carbon-iodine bond can be a site for post-synthetic modification, allowing for the introduction of other functional groups to fine-tune the properties of the material for specific gas separation applications.
However, without experimental data, the performance of a hypothetical MOF derived from this compound in terms of gas uptake capacity, selectivity (e.g., for CO₂/CH₄ or H₂ storage), and stability remains speculative.
Supramolecular Assembly Derived Carbon-Nitrogen Materials
The creation of carbon-nitrogen (C-N) materials often relies on the supramolecular assembly of nitrogen-rich precursors, such as melamine and cyanuric acid, which form extensive hydrogen-bonding networks. These networks are then pyrolyzed to yield structured C-N materials.
There is no available research indicating the use of this compound as a primary component in the synthesis of supramolecularly derived carbon-nitrogen materials. Its chemical structure does not lend itself to the typical hydrogen-bonding schemes that drive the assembly of common C-N precursors. However, it could hypothetically be incorporated as a co-former in a co-crystal system. Through hydrogen bonding between its carboxylic acid group and a complementary nitrogen-rich molecule, it might serve to template or modify the resulting structure upon pyrolysis. The iodine atom could potentially act as a heavy-atom dopant in the final carbon-nitrogen material, although the effects of such doping are not documented.
Design of Smart Materials
"Smart" or "stimuli-responsive" materials change their properties in response to external stimuli like light, heat, or pH. Cinnamic acid and its derivatives are known to exhibit photoresponsive behavior. Specifically, the carbon-carbon double bond in the acrylic acid side chain can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to dimerization. This process is often reversible using a different wavelength of light.
This photo-dimerization can be harnessed to create smart materials:
Photo-crosslinking: When incorporated into a polymer, the cinnamate groups can be used to crosslink the polymer chains upon irradiation, changing the material's mechanical properties, such as stiffness or swelling behavior.
Actuation: If this crosslinking is done in an anisotropic fashion, it can induce a shape change, leading to applications in photo-actuators or soft robotics.
Reversible Adhesives: The reversible nature of the dimerization could be exploited to create adhesives that can be turned "on" and "off" with light.
The presence of the iodine atom on the phenyl ring in this compound could influence this photo-reactivity through the "heavy atom effect," which can promote intersystem crossing and potentially alter the efficiency and pathway of the photochemical reaction. This could allow for tuning of the material's response, but specific studies on this compound in this context have not been identified.
Research in Nanomaterials and MEMS (Microelectromechanical Systems)
There is no available literature detailing the use of this compound in the context of Microelectromechanical Systems (MEMS). Materials used in MEMS fabrication are typically silicon-based, polymers, or specific ceramics and metals chosen for their well-characterized mechanical and electrical properties and compatibility with microfabrication processes like photolithography and etching.
In the broader field of nanomaterials, derivatives of cinnamic acid have been used to functionalize nanoparticles for biomedical applications, such as drug delivery. It is conceivable that this compound could be used as a surface ligand to stabilize nanoparticles. The aromatic ring and carboxylic acid group could anchor the molecule to the surface of a metal or metal oxide nanoparticle. The iodine atom would provide a unique functional handle on the nanoparticle surface for further reactions or for creating materials with a high refractive index or X-ray contrast. However, specific examples of such research involving this compound are not documented.
Advanced Analytical Methodologies for 4 Iodocinnamic Acid in Chemical Systems
Quantitative Spectroscopic Analysis
Spectroscopic methods are instrumental in the quantitative analysis of 4-Iodocinnamic acid, leveraging the interaction of the molecule with electromagnetic radiation. Techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable.
UV-Vis spectroscopy is a powerful tool for quantifying compounds with light-absorbing moieties, known as chromophores. msu.edu The this compound molecule contains two primary chromophores: the phenyl group and the conjugated acrylic acid side chain. These structures allow the molecule to absorb light in the ultraviolet region of the electromagnetic spectrum. researchgate.netup.ac.za The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. msu.edu For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known this compound concentration at the wavelength of maximum absorbance (λmax). technologynetworks.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for cinnamic acid derivatives is often found in the UV range, typically between 270-300 nm, corresponding to the π-π* electronic transitions within the conjugated system. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy provides quantitative information by measuring the absorption of infrared radiation by the molecule's specific functional groups. researchgate.net Each functional group vibrates at a characteristic frequency, resulting in a unique infrared spectrum. For this compound, key vibrational bands can be used for quantification. The intensity of a specific absorption peak, such as the prominent carbonyl (C=O) stretch of the carboxylic acid, is proportional to the concentration of the compound. researchgate.netmyfoodresearch.com
Key Spectroscopic Data for this compound
| Spectroscopic Technique | Relevant Functional Group/Chromophore | Typical Wavelength/Wavenumber Range | Application |
|---|---|---|---|
| UV-Vis Spectroscopy | Phenyl group and conjugated double bond | 270 - 300 nm | Quantitative analysis in solution msu.eduresearchgate.net |
| FTIR Spectroscopy | Carbonyl (C=O) of Carboxylic Acid | ~1700-1660 cm⁻¹ | Identification and quantification researchgate.netmyfoodresearch.com |
| FTIR Spectroscopy | Carbon-Carbon Double Bond (C=C) | ~1640-1620 cm⁻¹ | Structural confirmation researchgate.net |
| FTIR Spectroscopy | Aromatic Ring (C-C stretch) | ~1600-1450 cm⁻¹ | Structural confirmation researchgate.net |
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex matrices before its quantification. moph.go.th High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of organic acids like this compound. core.ac.uk A common approach is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. researchgate.netwaters.com The mobile phase typically consists of a mixture of water (often buffered and acidified with agents like formic or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netphcogres.com Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. phcogres.com Detection is frequently accomplished using a UV-Vis or Diode-Array Detector (DAD), set to the λmax of this compound to ensure high sensitivity and selectivity. core.ac.uk
Gas Chromatography (GC) can also be used for the analysis of this compound, although it typically requires a derivatization step. unt.edu Carboxylic acids are generally non-volatile and polar, which can lead to poor peak shape and thermal degradation in a GC system. unt.edumetbio.net To overcome this, this compound can be converted into a more volatile and thermally stable ester derivative, for example, a methyl or ethyl ester. This process, known as esterification, allows the analyte to be vaporized and transported through the GC column by an inert carrier gas like helium. celignis.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase within the column. unt.edu A Flame Ionization Detector (FID) is commonly used for the detection of the separated organic compounds. celignis.com
Typical Chromatographic Method Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Non-polar or mid-polar capillary column (e.g., DB-5) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid (e.g., 0.1% Formic Acid) gradient waters.comphcogres.com | Inert Gas (e.g., Helium, Nitrogen) celignis.com |
| Sample Preparation | Dissolution in mobile phase | Derivatization to form a volatile ester unt.edu |
| Detection | UV-Vis/Diode-Array Detector (DAD) core.ac.uk | Flame Ionization Detector (FID) celignis.com |
| Typical Application | Quantification in liquid samples, purity analysis core.ac.ukresearchgate.net | Analysis of volatile derivatives, impurity profiling metbio.net |
Electroanalytical Techniques for Redox Characterization
Electroanalytical methods are employed to investigate the redox (reduction-oxidation) properties of chemical species. azolifesciences.comunimed.edu.ng For this compound, these techniques can provide valuable insights into its electron transfer behavior, which is relevant to its reactivity and potential use in electrochemical applications. numberanalytics.com Cyclic Voltammetry (CV) is a primary technique for this type of characterization. mdpi.comlibretexts.org
Cyclic Voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. libretexts.orgossila.com The potential is swept from an initial value to a switching potential and then back again, while the resulting current from the oxidation or reduction of the analyte at the electrode surface is measured. libretexts.org The plot of current versus potential is called a cyclic voltammogram. ossila.com
The characterization of this compound by CV can reveal its oxidation and reduction potentials. rsc.org These potentials indicate the energy required to remove or add electrons to the molecule, respectively. The shape of the voltammogram and the relationship between peak currents and the scan rate can provide information on the reversibility of the redox processes and the diffusion coefficient of the analyte. libretexts.orgiitk.ac.in A typical CV experiment uses a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). unimed.edu.ngossila.com The analysis provides a fundamental understanding of the electrochemical signature of the molecule.
Parameters in Cyclic Voltammetry for Redox Characterization
| CV Parameter | Information Obtained | Relevance to this compound |
|---|---|---|
| Peak Potential (Ep) | Potential at which the redox reaction rate is highest. libretexts.org | Indicates the energy required for oxidation or reduction. |
| Peak Current (ip) | Magnitude of the current at the peak potential. libretexts.org | Related to the concentration and diffusion coefficient of the analyte. |
| Scan Rate (ν) | Rate at which the potential is swept. libretexts.org | Helps determine the reversibility and kinetics of the electron transfer process. |
| Half-wave Potential (E₁/₂) | Midpoint potential between the anodic and cathodic peaks for a reversible system. iitk.ac.in | Provides an estimate of the formal reduction potential of the redox couple. |
Historical Development of Research on Iodocinnamic Acids
Pioneering Contributions in Iodinated Organic Synthesis
The groundwork for the synthesis of iodinated aromatic compounds, including 4-iodocinnamic acid, was laid in the 19th century with the discovery and exploration of organoiodine chemistry. While direct iodination of aromatic compounds was possible, early methods for selectively introducing iodine into a specific position on an aromatic ring were limited.
A significant breakthrough came with the development of the Sandmeyer reaction in 1884 by Swiss chemist Traugott Sandmeyer. wikipedia.org This reaction provided a reliable method to synthesize aryl halides from aryl diazonium salts, which are themselves derived from aromatic amines. wikipedia.org This discovery was pivotal, as it allowed for the regioselective introduction of iodine onto an aromatic ring, a crucial step in the synthesis of specific isomers of iodinated compounds. For the synthesis of this compound, this would involve the diazotization of 4-aminocinnamic acid followed by treatment with an iodide salt.
Another foundational method from this era is the Perkin reaction , discovered by William Henry Perkin in 1868. wikipedia.orglibretexts.orglongdom.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to produce an α,β-unsaturated aromatic acid. wikipedia.orglibretexts.org In the context of this compound, this reaction could be envisioned using 4-iodobenzaldehyde (B108471) as the starting material. The availability of such starting materials would have depended on the then-current methods of aromatic iodination.
These pioneering reactions, the Sandmeyer and Perkin reactions, represented the classical approaches to constructing molecules like this compound. They were instrumental in the early exploration of iodinated organic compounds and remained mainstays in organic synthesis for many decades.
Evolution of Synthetic Strategies
The 20th and early 21st centuries witnessed a dramatic evolution in synthetic strategies, driven by the advent of transition metal-catalyzed cross-coupling reactions. These modern methods offer significant advantages over the classical techniques, including milder reaction conditions, higher yields, and greater functional group tolerance.
A cornerstone of modern organic synthesis is the Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgmatthey.comnih.gov In the synthesis of this compound, this would typically involve the coupling of 4-iodo-substituted benzene (B151609) derivative with acrylic acid or one of its esters. gctlc.orgchemeducator.org The Heck reaction offers a more direct route to the cinnamic acid structure compared to the Perkin reaction and is highly efficient.
The Suzuki coupling , another palladium-catalyzed reaction, has also become a powerful tool for the synthesis of cinnamic acid derivatives. organic-chemistry.orgnih.govyoutube.comresearchgate.net This reaction involves the coupling of an organoboron compound with an organic halide. organic-chemistry.orgnih.govyoutube.com For this compound, one could envision the coupling of a boronic acid derivative of cinnamic acid with an iodinating agent or, more commonly, the coupling of 4-iodophenylboronic acid with a suitable three-carbon acrylic acid synthon.
The Sonogashira coupling provides another modern route, involving the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net While not a direct route to cinnamic acids, it can be used to construct the carbon skeleton, which can then be further functionalized. For instance, 4-iodotoluene (B166478) could be coupled with an acetylene (B1199291) derivative, followed by oxidation and elaboration of the side chain to form the carboxylic acid moiety.
The evolution from the classical Sandmeyer and Perkin reactions to the modern palladium-catalyzed Heck, Suzuki, and Sonogashira couplings represents a significant leap in synthetic efficiency and versatility. These newer methods have largely superseded the older techniques in research and industrial settings for the synthesis of this compound and its derivatives, allowing for more streamlined and environmentally benign processes.
Future Directions and Emerging Research Avenues for 4 Iodocinnamic Acid
Exploration of Novel Synthetic Routes
The synthesis of 4-iodocinnamic acid and its derivatives is an area of active development, moving beyond traditional methods toward more efficient, sustainable, and versatile strategies. While established techniques like the Knoevenagel condensation of 4-iodobenzaldehyde (B108471) with malonic acid remain fundamental, emerging research is focused on novel catalytic systems and greener chemical processes. rsc.orgnih.gov
One promising direction is the advancement of palladium-catalyzed cross-coupling reactions. The Heck reaction, which couples aryl halides with alkenes, is a standard method for creating the cinnamic acid scaffold. jocpr.com Future research aims to overcome common challenges such as moderate yields and competing dehalogenation reactions by developing more robust and selective catalyst systems. vulcanchem.com This includes the use of novel palladium catalysts supported on materials like diatomite or embedded in polymer-functionalized magnetic nanoparticles, which can offer improved yields and easier catalyst recovery. jocpr.commdpi.com Furthermore, sophisticated palladium-catalyzed reactions are enabling the synthesis of complex derivatives. For instance, a palladium-catalyzed heteroannulation has been successfully used to synthesize 3-amino-4-iodocinnamic acid, a key intermediate for biologically important molecules, starting from 4-iodo-3-nitrobenzaldehyde. researchgate.net
Green chemistry principles are also driving innovation in synthetic routes. Microwave-assisted synthesis, particularly for Knoevenagel-type condensations, has been shown to accelerate reaction times and improve yields for various cinnamic acid derivatives, often in solvent-free conditions. jocpr.com Enzymatic methods, using catalysts like Novozym 435, represent another green alternative, allowing for high conversion rates and catalyst reusability for producing cinnamic acid esters. jocpr.com The exploration of these advanced synthetic methodologies is crucial for producing this compound and its derivatives efficiently and sustainably for their growing applications.
Table 1: Comparison of Synthetic Methods for Cinnamic Acid Derivatives
| Method | Catalyst/Reagents | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine (B6355638), Pyridine (B92270) | Well-established, simple | Microwave-assistance, novel catalysts (e.g., bismuth(III) chloride), green solvents. nih.govjocpr.commdpi.com |
| Heck Reaction | Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) | Versatile for C-C bond formation | Development of highly active and recyclable catalysts (e.g., on magnetic nanoparticles), single-atom catalysts. jocpr.commdpi.combeilstein-journals.org |
| Enzymatic Synthesis | Lipases (e.g., Novozym 435) | High selectivity, mild conditions, reusable catalyst | Expanding substrate scope, process optimization. jocpr.com |
| Palladium-Catalyzed Heteroannulation | Pd(OAc)₂ / Ligands | Access to complex, functionalized derivatives | Application to a wider range of substituted iodoanilines and alkynes. researchgate.net |
Development of Advanced Catalytic Applications
The application of this compound in catalysis is a burgeoning field, primarily centered on its use as a building block for heterogeneous catalysts like Metal-Organic Frameworks (MOFs). MOFs constructed from organic linkers and metal nodes are highly valued for their porosity and tunable catalytic sites. d-nb.infowikipedia.org
This compound is an ideal candidate for a linker molecule in MOF synthesis. Its carboxylate group can coordinate with metal centers (such as zirconium or zinc) to form the framework structure, while the iodo-functionalized phenyl ring projects into the pores. mdpi.com This allows for the precise engineering of the catalytic environment. The iodine atom can influence the electronic properties of the framework and can serve as a site for post-synthetic modification, enabling the introduction of further catalytic functionalities. Zirconium-based MOFs, such as the UiO-66 family, are particularly noted for their stability and Lewis acidic properties, making them effective catalysts for a range of organic transformations, including esterification, isomerization, and hydrolysis. mdpi.comscirp.org Research is moving towards using functionalized linkers like this compound to create MOFs with enhanced or novel catalytic activities. scirp.org
Another emerging area is photocatalysis. There is growing interest in developing iodocinnamate-metal complexes that can act as photosensitizers, absorbing light and initiating catalytic reactions. vulcanchem.com The heavy iodine atom can promote intersystem crossing, a key process in many photocatalytic cycles. These materials could find use in advanced oxidation processes for environmental remediation or in light-driven organic synthesis. mdpi.commdpi.com The development of such catalytic systems leverages the unique combination of functionalities present in the this compound molecule.
Tailoring Supramolecular Architectures with Enhanced Functionality
This compound is an exemplary molecule for crystal engineering and the construction of complex supramolecular architectures. Its ability to participate in multiple, specific non-covalent interactions allows for the rational design of materials with targeted structures and properties. The key to this versatility lies in its distinct functional components: the carboxylic acid group is a classic hydrogen bond donor and acceptor, the phenyl ring allows for π-π stacking interactions, and the iodine atom acts as a potent halogen bond donor.
A well-documented example is the co-crystallization of this compound with 1,4-dinitrobenzene (B86053). mdpi.comulb.ac.be In this system, the molecules assemble into intricate ribbon-like structures stabilized by a combination of hydrogen bonds (between the carboxylic acid groups) and halogen bonds (between the iodine atom of this compound and the nitro group of dinitrobenzene). mdpi.comulb.ac.be The reliability and directionality of these interactions allow chemists to "program" the assembly of molecules into predictable, extended networks.
Future research is focused on leveraging this control to create supramolecular materials with enhanced functionality. By carefully selecting complementary building blocks, it is possible to tailor these architectures for specific purposes. For instance, incorporating photoresponsive molecules like azobenzenes can lead to smart materials whose structure and properties can be altered by light. mdpi.comulb.ac.be Furthermore, emerging concepts such as bio-inspired liquid-liquid phase separation are being explored to achieve controlled supramolecular polymerization, offering new pathways to create highly ordered, functional assemblies from monomeric units like cinnamic acid derivatives. nih.gov This level of control over molecular self-assembly opens the door to creating materials with dynamic, responsive, and highly specialized functions.
Table 2: Non-Covalent Interactions of this compound in Supramolecular Assembly
| Interaction Type | Molecular Group Involved | Role in Architecture | Potential Functionality |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of dimers, chains, and sheets. | Structural backbone, pH-responsiveness. ulb.ac.be |
| Halogen Bonding | Iodine Atom (-I) | Directional interaction with Lewis bases (e.g., nitro groups, carbonyls). | Fine-tuning of crystal packing, creating specific recognition sites. mdpi.comulb.ac.be |
| π-π Stacking | Phenyl Ring | Stabilizes layered structures. | Charge transport, electronic communication. |
Integration into Next-Generation Materials
The unique electronic and structural properties of this compound make it a promising component for a variety of next-generation materials, particularly in electronics and stimuli-responsive systems.
In the field of optoelectronics, this compound and its derivatives are being investigated as ligands for semiconductor nanocrystals, also known as quantum dots. These ligands can passivate the surface of nanocrystals (e.g., lead sulfide), influencing their electronic properties and stability. By tuning the dipole moment of the ligand, it is possible to adjust the work function of the nanocrystal system, which is critical for optimizing the performance of devices like next-generation photovoltaics and light-emitting diodes (LEDs).
A particularly exciting development is the creation of biferroelectric materials from a chiral derivative of this compound. These materials exhibit ferroelectricity in both their solid crystalline and liquid crystal phases, a rare and highly desirable property. This dual-phase functionality makes them promising candidates for applications in flexible electronics, sensors, and biomedical devices where both ordered solid-state performance and processable liquid-crystal phases are advantageous.
Furthermore, the principles of supramolecular assembly discussed previously are being applied to create "smart" materials that respond to external stimuli. The integration of this compound into polymers or co-crystals can impart responsiveness to triggers like light or pH, due to the defined and often reversible nature of halogen and hydrogen bonds. ulb.ac.be This could lead to the development of advanced sensors, actuators, and drug delivery systems. As the demand for functional, intelligent materials grows, the versatility of this compound as a molecular building block ensures its place in the vanguard of materials science research.
Q & A
Q. What statistical approaches validate the significance of observed trends in halogen bonding studies?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to compare bond lengths/angles across multiple crystal structures. Use Pearson correlation coefficients to assess relationships between electronic properties (e.g., Hammett constants) and interaction strengths .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document reaction conditions rigorously (solvent purity, stirring rates, inert atmosphere details). Share protocols via electronic lab notebooks (ELNs) like Chemotion and validate results through independent replication by collaborators .
Q. What steps mitigate bias in interpreting spectroscopic or crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
